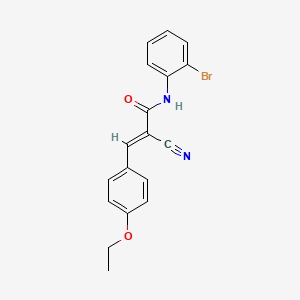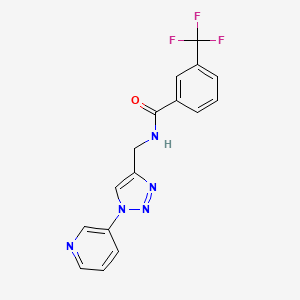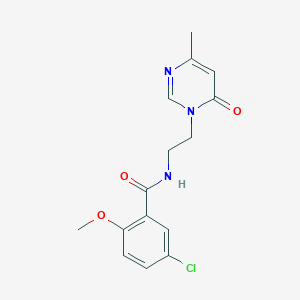
5-chloro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is an organic compound known for its potential applications in various scientific fields. This compound features distinct functional groups, including chloro, methoxy, and benzamide moieties, making it a versatile candidate for chemical synthesis and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves a multi-step process. One common method includes:
Starting Materials: : Begin with 2-methoxy-5-chlorobenzoyl chloride.
Reaction with Amines: : React the benzoyl chloride with 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine under basic conditions.
Reaction Conditions: : The reaction is generally conducted in the presence of a base such as triethylamine, at a temperature range of 0-5°C, followed by stirring at room temperature.
Industrial Production Methods: For large-scale production, the process is optimized for yield and efficiency:
Bulk Reactors: : Use bulk reactors to scale up the synthesis.
Automated Systems: : Employ automated systems for precise control of reaction conditions.
Purification: : Purify the final product using recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the methoxy or methyl groups.
Reduction: : The amide bond can be reduced under specific conditions.
Substitution: : The chloro group is a common site for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or borane.
Substitution: : Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: : Products include carboxylic acids or alcohols.
Reduction: : Results in primary amines or alcohols.
Substitution: : Yields substituted benzamides or derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide finds applications in several scientific domains:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Functions as a probe in studying biochemical pathways.
Medicine: : Investigated for its potential therapeutic effects, especially in cancer and neurodegenerative diseases.
Industry: : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through various biochemical mechanisms:
Molecular Targets: : Interacts with specific enzymes or receptors.
Pathways Involved: : Modulates pathways related to cell growth, apoptosis, or signal transduction.
Biochemical Effects: : Induces changes in cellular metabolism or gene expression, leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide: : Unique due to its specific combination of functional groups.
Analogous Compounds: : Includes other benzamides or pyrimidinyl derivatives with variations in substituents.
Uniqueness
Specificity: : The chloro and methoxy groups confer unique reactivity.
Versatility: : The compound's structure allows for diverse chemical modifications and applications.
That's the lowdown on this compound. It's a fascinating compound with plenty of potential! What would you like to explore next?
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-10-7-14(20)19(9-18-10)6-5-17-15(21)12-8-11(16)3-4-13(12)22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGXVOZFYWMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2865583.png)
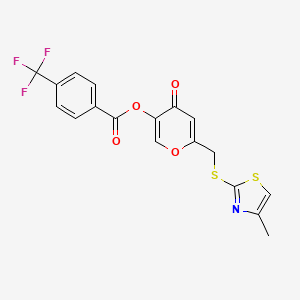
![Ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2865587.png)

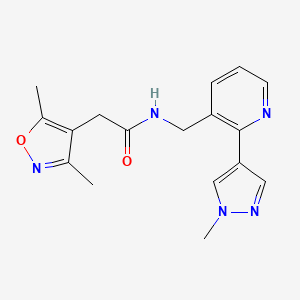

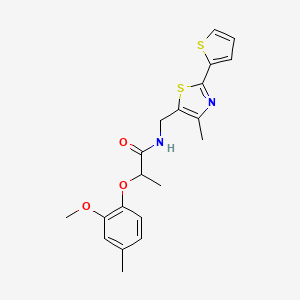
![N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2865594.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2865596.png)
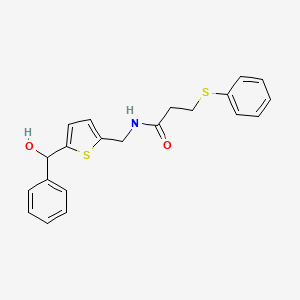
![1-(Oxane-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2865599.png)
